(2R)-1-methoxypropane-2-sulfonamide
CAS No.:
Cat. No.: VC20435863
Molecular Formula: C4H11NO3S
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H11NO3S |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | (2R)-1-methoxypropane-2-sulfonamide |
| Standard InChI | InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m1/s1 |
| Standard InChI Key | HZVYKFOIYCUEGP-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](COC)S(=O)(=O)N |
| Canonical SMILES | CC(COC)S(=O)(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a three-carbon chain with a sulfonamide group at the 2-position, a methoxy group at the 1-position, and a methyl group at the chiral center (2R). The isomeric SMILES notation, CC@HS(=O)(=O)N, explicitly defines its stereochemistry . The sulfonamide group contributes to hydrogen-bonding capacity, while the methoxy group enhances lipophilicity, influencing its solubility and membrane permeability.
Physicochemical Characteristics
Key properties include a topological polar surface area of 77.8 Ų, indicative of moderate solubility in polar solvents, and an XLogP3 value of -0.8, suggesting limited lipophilicity . The compound’s rotatable bond count (3) and hydrogen-bond donor/acceptor counts (1 and 4, respectively) further define its conformational flexibility and potential for molecular interactions .
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | (2R)-1-methoxypropane-2-sulfonamide |
| SMILES (Isomeric) | CC@HS(=O)(=O)N |
| PubChem CID | 94475336 |
| Topological Polar Surface Area | 77.8 Ų |
| XLogP3 | -0.8 |
Synthesis and Preparation
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines or through the oxidation of thiols followed by amidation. For (2R)-1-methoxypropane-2-sulfonamide, a plausible route involves:
-
Sulfonation: Introduction of the sulfonamide group to a propane backbone.
-
Chiral Resolution: Separation of enantiomers to isolate the (2R) configuration, potentially via chiral chromatography or enzymatic resolution.
-
Methoxy Group Incorporation: Alkylation or etherification to introduce the methoxy group at the 1-position.
Challenges in Stereoselective Synthesis
Pharmaceutical and Biological Applications
Antimicrobial Activity
Sulfonamides historically serve as dihydropteroate synthase inhibitors, disrupting folate synthesis in bacteria. While (2R)-1-methoxypropane-2-sulfonamide’s antibacterial efficacy remains unstudied, its structural similarity to known sulfonamides implies potential activity against Gram-positive and Gram-negative pathogens.
Anticancer Research
Sulfonamides like indisulam act as carbonic anhydrase inhibitors, impairing tumor pH regulation. The chiral environment of (2R)-1-methoxypropane-2-sulfonamide could optimize interactions with enzymatic pockets, but no cytotoxicity data exists to confirm this hypothesis.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized. Predictive modeling suggests moderate oral bioavailability due to its polar surface area, but in vivo studies are essential.
Target Identification
High-throughput screening and molecular docking studies could identify protein targets, such as enzymes in microbial folate pathways or human carbonic anhydrases.
Synthetic Optimization
Developing enantioselective routes to improve yield and purity is critical. Biocatalytic methods using sulfotransferases or engineered enzymes may offer sustainable alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume